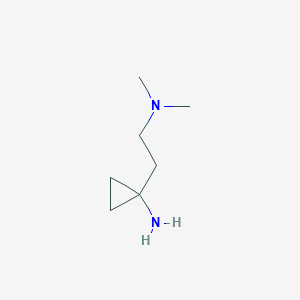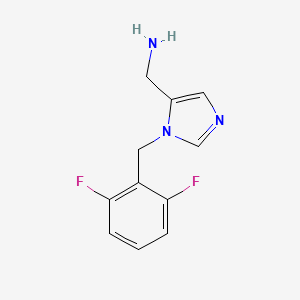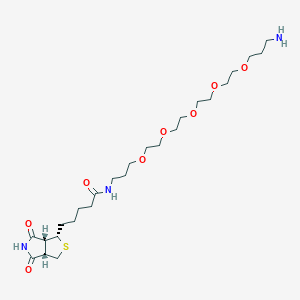
n1-(d-(+)-Biotinyl)-1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane
Vue d'ensemble
Description
N1-(D-(+)-Biotinyl)-1,19-Diamino-4,7,10,13,16-Pentaoxa-Nonadecane, more commonly referred to as biotin-diaminononane (BDN), is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. BDN is a biotinylated diaminononane, a type of polyamine that consists of a chain of 19 carbon atoms with two nitrogen atoms. It is a hydrophilic molecule, meaning it is soluble in water and other polar solvents, and is a relatively small molecule that is easily synthesized. Biotin, or vitamin B7, is a water-soluble vitamin that is essential for a variety of metabolic processes in the body. By attaching biotin to the diaminononane, the molecule becomes more hydrophilic and can be used to bind to proteins and other molecules in the body.
Applications De Recherche Scientifique
1. Biochemical Labeling and Detection
A study by Al-Hakim and Hull (1988) introduced a method for chemical labeling of nucleic acid with biotin to produce non-radioactive probes, utilizing long-chain diamino compounds for attaching biotin to nucleic acids. This approach results in probes with long linker arms, enhancing the separation of the biotin moiety from hybridization sites, crucial for sensitive detection of target DNA in dot-blot hybridization (Al-Hakim & Hull, 1988).
2. Enzymatic Biotinylation of Proteins
Josten et al. (2000) explored an enzymatic approach to biotinylation using microbial transglutaminase, suitable for attaching a few biotin molecules to target proteins without compromising their biological activity. This method was applied to antibodies, demonstrating its utility in maintaining antigen binding efficiency after conjugation, essential for the development of sensitive diagnostic assays (Josten, Haalck, Spener, & Meusel, 2000).
3. Metabolic Engineering for Chemical Production
Chae et al. (2020) reviewed metabolic engineering strategies for the production of dicarboxylic acids and diamines, vital platform chemicals for industrial applications, including polymer synthesis. The research indicates the potential for utilizing biotinylated compounds in bio-based production processes, highlighting the role of biotin in optimizing metabolic pathways for efficient chemical synthesis (Chae et al., 2020).
4. Advanced Photolabeling Techniques
Mishchenko et al. (1998) synthesized photoreactive biotin derivatives for the photoaffinity labeling of streptavidin, identifying specific amino acids within streptavidin that interact with biotinylated compounds. This method provides insights into the molecular interactions between biotin and its binding partners, crucial for designing biotin-streptavidin-based diagnostic tools (Mishchenko et al., 1998).
Propriétés
IUPAC Name |
5-[(3S,3aR,6aS)-4,6-dioxo-1,3,3a,6a-tetrahydrothieno[3,4-c]pyrrol-3-yl]-N-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N3O8S/c26-7-3-9-32-11-13-34-15-17-36-18-16-35-14-12-33-10-4-8-27-22(29)6-2-1-5-21-23-20(19-37-21)24(30)28-25(23)31/h20-21,23H,1-19,26H2,(H,27,29)(H,28,30,31)/t20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULLXXKUBULTQH-FUDKSRODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCOCCOCCCN)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCOCCOCCCN)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n1-(d-(+)-Biotinyl)-1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



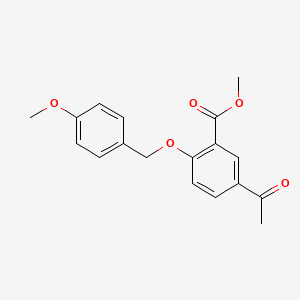
![2-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1474242.png)
![1-{(2R)-2-[(tert-Butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474243.png)

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)
![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)
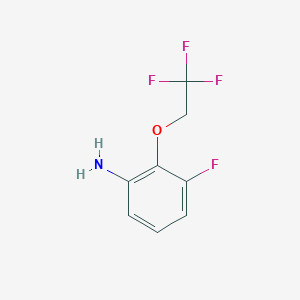
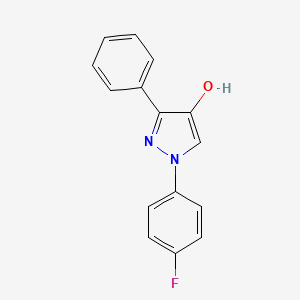
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide](/img/structure/B1474254.png)
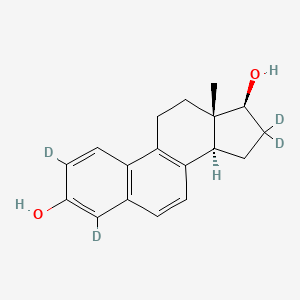

![(3S,8AR)-3-(tert-Butyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474261.png)
